N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide is a complex chemical compound that belongs to the class of thiophene derivatives. This compound is characterized by its unique molecular structure, which includes a trifluoromethyl group and a methoxyphenyl group attached to an acetamide backbone. The compound's CAS number is 863021-14-1, and its molecular formula is C15H14F3N2O3S.
The compound can be sourced from various chemical suppliers and research institutions. It is often synthesized in laboratory settings for research purposes, particularly in the fields of medicinal chemistry and materials science.
This compound can be classified as:
The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide typically involves several key steps:
Key parameters during synthesis may include:
The molecular structure can be represented using various notations:
COCC(=O)N(c1ccccc1)C1C=CS(=O)(=O)C1
Key molecular data includes:
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide can participate in various chemical reactions:
The reaction conditions (temperature, pressure, solvent) must be optimized for each type of reaction to ensure high yields and purity.
The mechanism by which N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide exerts its effects can vary based on its application:
Research into its mechanism often involves kinetic studies and molecular docking simulations to predict interactions with biological macromolecules.
Key physical properties include:
Chemical properties include:
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide has potential applications in various scientific fields:
CAS No.: 7432-25-9
CAS No.: 39825-23-5
CAS No.: 40642-83-9
CAS No.:
CAS No.: 485-13-2
CAS No.: